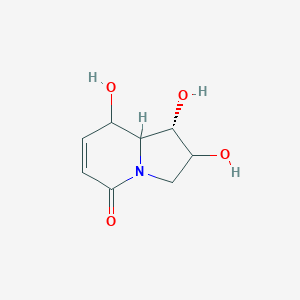

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of indolizine derivatives involves strategic organic reactions, including the Fischer indole synthesis and modifications thereof. For example, the synthesis of new tetracyclic indolizino[1,2-b]indole-1-one derivatives showcases the complexity and creativity in generating indolizine-based compounds (Bhattacharya et al., 2001). Another study describes the preparation of 3,5-dihydrobenz[f]indolizin-3-one through a novel dehydration reaction, highlighting the diverse synthetic routes available for indolizine derivatives (Rigo et al., 1990).

Molecular Structure Analysis

The structural elucidation of these compounds often involves advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. The detailed molecular structure analysis helps in understanding the conformation and reactivity of these molecules. For instance, the structural identification of 3,5-dihydrobenz[f]indolizin-3-one provided insights into its molecular framework (Rigo et al., 1990).

Chemical Reactions and Properties

Indolizine derivatives undergo a variety of chemical reactions, including autoxidation and cycloaddition, that result in a wide range of products with unique properties. The autoxidation of tetracyclic indolizino[1,2-b]indole-1-one derivatives to produce hydroperoxy and methoxy derivatives is a case in point (Bhattacharya et al., 2001).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

One prominent area of application is in the field of synthetic chemistry, where these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the study by Mmutlane, Harris, and Padwa (2005) demonstrates the use of indolizinone-based compounds in the preparation of novel indolo- and furano-fused indolizinones via 1,3-dipolar cycloaddition chemistry. This method highlights the versatility of indolizinone derivatives in constructing complex heterocyclic frameworks, useful in diverse synthetic pathways (E. Mmutlane, J. Harris, & A. Padwa, 2005).

Pharmacological Research

In pharmacological research, derivatives of indolizinone have been explored for their cytotoxic activities against various cancer cell lines. A study by Sharma et al. (2003) synthesized 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues and evaluated them for cytotoxic activity, demonstrating potential anticancer properties (Vedula M. Sharma et al., 2003).

Natural Product Synthesis

These compounds also find applications in the synthesis of natural product-like structures, as shown by Jiang et al. (2007), who developed a versatile strategy for the synthesis of polyhydroxylated indolizidines, compounds that mimic the structure of certain natural products (Xiao-Ping Jiang et al., 2007).

Materials Science

In materials science, the fluorescence properties of indolizinone derivatives have been utilized. Lopez and Abelt (2012) reported on the synthesis and photophysical properties of PRODAN-based fluorescent models of cholesterol, where indolizinone cores were used to enhance solvent polarity sensing abilities (Nicholas Lopez & C. Abelt, 2012).

Propriétés

IUPAC Name |

(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDMEYQMTTXNRN-LOASFGFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H](C2N1C(=O)C=CC2O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

![4-Amino-1-[2-deoxy-5-O-(4-methylbenzene-1-sulfonyl)-beta-D-threo-pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1141248.png)